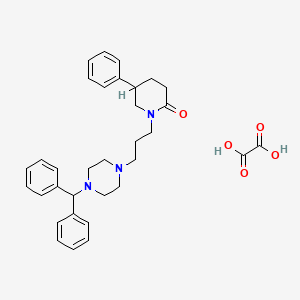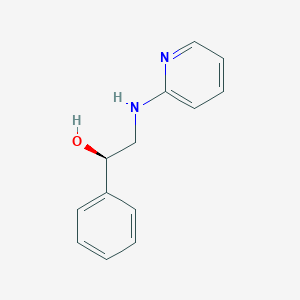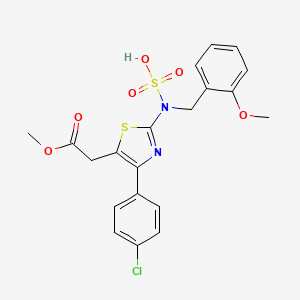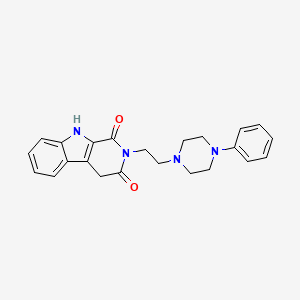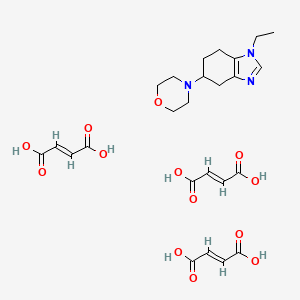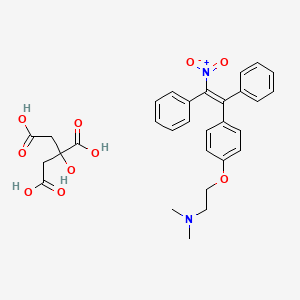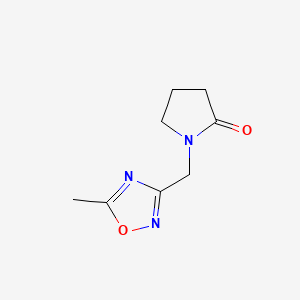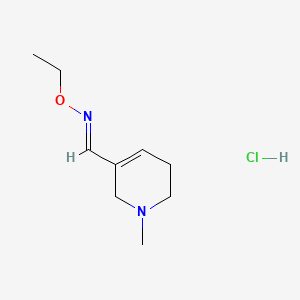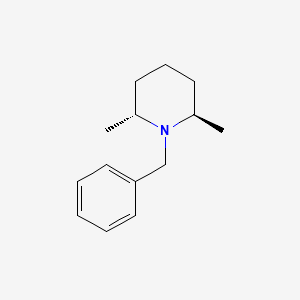
Piperidine, 2,6-dimethyl-1-(phenylmethyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidina, 2,6-dimetil-1-(fenilmetil)-, trans- es un compuesto químico que pertenece a la clase de piperidinas. Las piperidinas son aminas heterocíclicas con un anillo de seis miembros que contiene un átomo de nitrógeno. Este compuesto en particular se caracteriza por la presencia de dos grupos metilo en las posiciones 2 y 6, y un grupo fenilmetilo en la posición 1 en la configuración trans. Se utiliza en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Piperidina, 2,6-dimetil-1-(fenilmetil)-, trans- se puede lograr a través de varias rutas sintéticas. Un método común implica la reducción de 2,6-dimetilpiridina (2,6-lutidina) mediante hidrogenación en presencia de un catalizador adecuado como paladio sobre carbón. La reacción generalmente se lleva a cabo en condiciones suaves, con la temperatura mantenida alrededor de 25-30 °C y la presión de hidrógeno a 1-2 atm .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede involucrar métodos más escalables como la hidrogenación de flujo continuo. Este método permite la producción eficiente y constante de grandes cantidades del compuesto. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza, con un control cuidadoso de la temperatura, la presión y la concentración del catalizador .
Análisis De Reacciones Químicas
Tipos de reacciones
Piperidina, 2,6-dimetil-1-(fenilmetil)-, trans- experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de aminas secundarias o terciarias.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperatura ambiente.
Reducción: Hidruro de aluminio y litio en éter anhidro a bajas temperaturas.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como hidróxido de sodio o carbonato de potasio.
Principales productos formados
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Aminas secundarias o terciarias.
Sustitución: Piperidinas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Piperidina, 2,6-dimetil-1-(fenilmetil)-, trans- tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como ligando en química de coordinación.
Biología: Se emplea en el estudio de los mecanismos enzimáticos y como sonda para investigar vías biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluido su uso como intermedio en la síntesis de compuestos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de Piperidina, 2,6-dimetil-1-(fenilmetil)-, trans- involucra su interacción con objetivos moleculares y vías específicos. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. Esta interacción puede conducir a cambios en las vías de señalización celular, lo que resulta en varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
2,6-Dimetilpiperidina: Un compuesto relacionado con características estructurales similares pero que carece del grupo fenilmetilo.
1-Bencil-2,6-dimetilpiperidina: Otro compuesto similar con un grupo bencilo en lugar de un grupo fenilmetilo.
Singularidad
Piperidina, 2,6-dimetil-1-(fenilmetil)-, trans- es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo fenilmetilo aumenta su lipofilia y posibles interacciones con objetivos biológicos, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
4209-64-7 |
|---|---|
Fórmula molecular |
C14H21N |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
(2R,6R)-1-benzyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C14H21N/c1-12-7-6-8-13(2)15(12)11-14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3/t12-,13-/m1/s1 |
Clave InChI |
FHKIWDAIYKKWPD-CHWSQXEVSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@H](N1CC2=CC=CC=C2)C |
SMILES canónico |
CC1CCCC(N1CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



